molecular formula C12H19N3O2S B14740354 N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 1823-69-4

N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B14740354
CAS No.: 1823-69-4
M. Wt: 269.37 g/mol
InChI Key: UYYIQORBEYGRDC-UHFFFAOYSA-N
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Description

N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes dimethylamino groups and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with bis(dimethylamino)methane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by recrystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
  • N,N-Dimethylenamino ketones
  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride

Uniqueness

N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of dimethylamino groups and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1823-69-4

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C12H19N3O2S/c1-10-6-8-11(9-7-10)18(16,17)13-12(14(2)3)15(4)5/h6-9H,1-5H3

InChI Key

UYYIQORBEYGRDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N(C)C)N(C)C

Origin of Product

United States

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